An In-depth Technical Guide to 4-chloro-6-iodo-1-methylquinolin-2(1H)-one (CAS 2375193-30-7)
An In-depth Technical Guide to 4-chloro-6-iodo-1-methylquinolin-2(1H)-one (CAS 2375193-30-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information on its physicochemical properties, proposes a plausible synthetic route based on established methodologies for analogous structures, and discusses its potential applications as a versatile chemical intermediate in drug discovery. The quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds, and the unique substitution pattern of this molecule offers multiple avenues for further chemical exploration.[1] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction to the Quinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one, or carbostyril, scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring.[1] This structural motif is found in a variety of natural products and has been extensively utilized in the development of synthetic compounds with a broad spectrum of biological activities.[1] The versatility of the quinolinone ring system allows for substitutions at multiple positions, leading to a diverse array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1][2] Halogenated quinolines, in particular, have demonstrated potent biological effects, including the eradication of drug-resistant bacterial biofilms.[3][4] The subject of this guide, 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, is a unique derivative featuring three distinct points of functionality: a reactive chloro group at the 4-position, an iodo group at the 6-position suitable for cross-coupling reactions, and an N-methyl group at the 1-position. These features make it a highly valuable building block for the synthesis of more complex molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2375193-30-7 | [5][6] |
| Molecular Formula | C₁₀H₇ClINO | [5][6] |
| Molecular Weight | 319.53 g/mol | [5][6] |
| IUPAC Name | 4-chloro-6-iodo-1-methylquinolin-2(1H)-one | [5][6] |
| SMILES | CN1C(=O)/C=C(/Cl)C2=C1C=CC(I)=C2 | [5][6] |
| Purity | Typically available at ≥95% | [5][6] |
Proposed Synthesis and Mechanistic Considerations
A specific, validated synthetic protocol for 4-chloro-6-iodo-1-methylquinolin-2(1H)-one is not currently published in peer-reviewed literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted quinolinones. The proposed pathway involves the initial construction of a quinolinone core, followed by sequential halogenation and N-methylation.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Iodo-4-hydroxyquinolin-2(1H)-one
This step can be achieved through a modified Gould-Jacobs reaction.
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A substituted aniline, such as 4-iodoaniline, is reacted with a diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate).
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The resulting intermediate undergoes thermal cyclization, typically by heating in a high-boiling point solvent like diphenyl ether, to form the quinolinone ring system.
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Subsequent hydrolysis and decarboxylation yield the 6-iodo-4-hydroxyquinolin-2(1H)-one precursor.
Step 2: Chlorination of the 4-position
The 4-hydroxy group is converted to a chloro group, which is a versatile handle for nucleophilic substitution reactions.
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The 6-iodo-4-hydroxyquinolin-2(1H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
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The reaction mixture is heated to reflux to drive the conversion.
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Upon completion, the excess POCl₃ is carefully quenched, and the product, 4-chloro-6-iodoquinolin-2(1H)-one, is isolated. This general approach is analogous to the synthesis of other 4-chloroquinolinones.[7]
Step 3: N-Methylation
The final step involves the methylation of the nitrogen atom at the 1-position.
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The 4-chloro-6-iodoquinolin-2(1H)-one is dissolved in a suitable polar aprotic solvent, such as DMF or acetonitrile.
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A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the nitrogen.
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Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is then added as the methylating agent.[8]
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The reaction is stirred at room temperature or with gentle heating until completion.
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Work-up and purification by recrystallization or column chromatography should afford the final product, 4-chloro-6-iodo-1-methylquinolin-2(1H)-one.
Spectral Analysis and Structural Elucidation (Predicted)
While experimental spectra are not available, the key ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar compounds.
Caption: Structure of the target compound with key sites for spectral analysis.
¹H NMR (Predicted):
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N-CH₃: A singlet peak is expected around 3.5-3.7 ppm.[8]
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Aromatic Protons:
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The proton at the 3-position (H3) would likely appear as a singlet in the vinylic region, around 6.5-7.0 ppm.
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The protons on the benzene ring (H5, H7, H8) will show a characteristic splitting pattern. H8 would likely be a doublet, H7 a doublet of doublets, and H5 a doublet, with chemical shifts in the range of 7.5-8.5 ppm. The electron-withdrawing effects of the iodine and the quinolinone system will influence their precise shifts.
-
¹³C NMR (Predicted):
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N-CH₃: The methyl carbon should appear around 30-35 ppm.[8]
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Carbonyl Carbon (C2): This peak is expected to be in the downfield region, typically around 160-165 ppm.
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C4-Cl: The carbon bearing the chlorine atom is anticipated to resonate around 140-145 ppm.
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C6-I: The carbon attached to the iodine atom will be significantly shielded and is expected to appear at a lower chemical shift, likely in the range of 90-100 ppm.
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Other Aromatic and Vinylic Carbons: The remaining carbon signals will appear in the typical aromatic/vinylic region of 110-150 ppm.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 319, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of chlorine, iodine, and methyl groups.
Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm⁻¹ and C-Cl and C-I stretching vibrations in the fingerprint region.
Reactivity and Potential Applications in Drug Discovery
The trifunctional nature of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one makes it a highly attractive intermediate for the synthesis of diverse chemical libraries.
Caption: Key reaction sites for chemical diversification.
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Nucleophilic Aromatic Substitution at C4: The 4-chloro substituent is activated towards nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of side chains, a common strategy in the development of quinolinone-based drugs.[7]
-
Metal-Catalyzed Cross-Coupling at C6: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex biaryl and acetylenic derivatives.
-
Potential Therapeutic Targets: Given the established biological activities of the quinolinone scaffold, derivatives of this compound could be investigated for a variety of therapeutic applications:
-
Oncology: Many quinolinone derivatives have been explored as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and mutant isocitrate dehydrogenase 1 (mIDH1).[7][9]
-
Infectious Diseases: The quinolinone core is present in some antibacterial agents, and halogenated quinolines have shown promise in combating bacterial biofilms.[3][4]
-
CNS Disorders: Certain quinolin-2(1H)-one derivatives have been investigated as activators of the central nervous system and potential antidepressants.[2]
-
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-chloro-6-iodo-1-methylquinolin-2(1H)-one is not publicly available. Therefore, this compound should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling halogenated aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][11] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[3]
Conclusion
4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a promising and versatile building block for synthetic and medicinal chemistry. Its unique trifunctional nature provides a platform for the generation of diverse molecular architectures. While detailed experimental characterization is lacking in the current literature, this guide provides a solid foundation based on its fundamental properties, a plausible synthetic strategy, and its potential for derivatization. Researchers in drug discovery and development may find this compound to be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases.
References
-
El-Sayed, M. A.-M., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1237. MDPI. Available at: [Link]
-
Kumar, S., Kumar, R., Mishra, R. K., & Awasthi, S. K. (n.d.). Quinolin‐2(1H)‐one derivatives as CNS activators and antidepressants. ResearchGate. Available at: [Link]
-
Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-1476. PubMed. Available at: [Link]
-
Ma, R., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7077-7092. PubMed. Available at: [Link]
-
Neldner, K. H. (2008). The halogenated 8 hydroxyquinolines. International Journal of Dermatology, 16(4), 267-273. ResearchGate. Available at: [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Available at: [Link]
-
Park, H.-R., Kim, T. H., & Bark, K.-M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-460. PubMed. Available at: [Link]
-
Caesar & Loretz GmbH. (2021, October 11). Safety data sheet. Available at: [Link]
-
Castrol. (2024, November 6). SAFETY DATA SHEET. Available at: [Link]
-
Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]
-
Richards, J. J., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5153. PubMed. Available at: [Link]
-
Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. PMC. Available at: [Link]
-
Liu, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
Beteringhe, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 785. PMC. Available at: [Link]
-
Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. MDPI. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]
Sources
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-chloro-6-iodo-1-methylquinolin-2(1H)-one 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. nj.gov [nj.gov]
